molecular formula C10H11FO2 B1314723 4-Fluoro-3-propylbenzoic acid CAS No. 445018-80-4

4-Fluoro-3-propylbenzoic acid

Cat. No.: B1314723
CAS No.: 445018-80-4
M. Wt: 182.19 g/mol
InChI Key: CWGCZLDQVNFBMO-UHFFFAOYSA-N
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Description

4-Fluoro-3-propylbenzoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where a fluorine atom is substituted at the fourth position and a propyl group at the third position of the benzene ring

Scientific Research Applications

4-Fluoro-3-propylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin or eyes should be avoided, and it should be used only in well-ventilated areas .

Mechanism of Action

Target of Action

The primary targets of 4-Fluoro-3-propylbenzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .

Mode of Action

The mode of action of this compound is not well-documented. As a benzoic acid derivative, it may share some properties with other compounds in this class. Benzoic acid derivatives are often involved in reactions at the benzylic position , which could potentially influence the mode of action of this compound

Biochemical Pathways

It’s worth noting that many compounds can enter cellular respiration through various intermediates . Depending on its specific targets and mode of action, this compound could potentially influence a variety of biochemical pathways.

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-propylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with enzymes that catalyze the oxidation of benzylic positions, such as cytochrome P450 enzymes. These interactions often involve the formation of transient complexes between the enzyme and this compound, leading to either the activation or inhibition of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, it can interact with cell surface receptors or intracellular signaling proteins, thereby altering signal transduction pathways and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule’s function. For instance, this compound may inhibit the activity of certain enzymes by competing with their natural substrates for binding sites. Alternatively, it may activate receptors by mimicking the action of endogenous ligands .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway is the oxidation of the benzylic position, which is catalyzed by cytochrome P450 enzymes. This reaction leads to the formation of metabolites that can further participate in downstream biochemical processes. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. For example, this compound may be transported into cells via organic anion transporters and subsequently distributed to various intracellular locations .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-propylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluorobenzoic acid.

    Alkylation: The 4-fluorobenzoic acid undergoes Friedel-Crafts alkylation with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the propyl group at the meta position.

    Purification: The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-propylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The propyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Propionic acid or propyl ketone derivatives.

    Reduction: Propyl alcohol or propyl aldehyde derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: Lacks the propyl group, making it less hydrophobic.

    3-Propylbenzoic acid: Lacks the fluorine atom, affecting its reactivity and binding properties.

    4-Fluoro-3-methylbenzoic acid: Has a methyl group instead of a propyl group, altering its steric and electronic properties.

Uniqueness

4-Fluoro-3-propylbenzoic acid is unique due to the combination of the fluorine atom and the propyl group, which together influence its chemical reactivity, binding affinity, and overall stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-fluoro-3-propylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGCZLDQVNFBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471656
Record name 4-Fluoro-3-propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445018-80-4
Record name 4-Fluoro-3-propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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